Teflubenzuron

Beschreibung

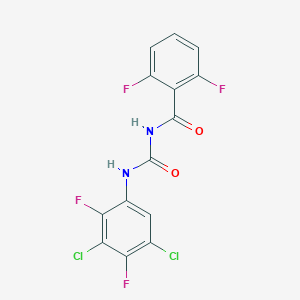

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3,5-dichloro-2,4-difluorophenyl)carbamoyl]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2F4N2O2/c15-5-4-8(12(20)10(16)11(5)19)21-14(24)22-13(23)9-6(17)2-1-3-7(9)18/h1-4H,(H2,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDWRQLODFKPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2F)Cl)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042440 | |

| Record name | Teflubenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83121-18-0 | |

| Record name | Teflubenzuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83121-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teflubenzuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083121180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83121-18-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Teflubenzuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEFLUBENZURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS9P57VL74 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biological Efficacy of Teflubenzuron

Efficacy Studies Across Diverse Pest Species and Environments

Aquaculture Parasites: Sea Lice and Copepod Infestations

Therapeutic Levels in Aquatic Organisms (e.g., Salmon Skin and Muscle)

Teflubenzuron, when administered to aquatic organisms like Atlantic salmon, has been shown to achieve therapeutic levels within their tissues, including skin and muscle eafp.org. The distribution and persistence of this compound in fish tissues are important for its sustained efficacy. Highest concentrations of this compound are typically found in the gall bladder (at 2 days post-administration) and the liver (at 9 hours post-administration), suggesting an enterohepatic recirculation process common in fish defra.gov.uk.

For regulatory purposes, maximum residue limits (MRLs) are established. In Canada, for instance, the MRL for this compound is set at 0.3 ppm in salmonid muscle and 3.2 ppm in salmonid skin fda.gov. Tissue half-lives provide insight into the compound's elimination. In repeat oral dose studies conducted at 10°C, the half-lives over the initial 24-hour phase were calculated to be 2.6 days for the kidney and 3.8 days for the skin and muscle combined defra.gov.uk.

Table 2: Tissue Half-Lives of this compound in Atlantic Salmon (at 10°C)

| Tissue Type | Half-Life (Initial 24-hour phase) |

| Kidney | 2.6 days |

| Skin and Muscle Combined | 3.8 days |

Factors Influencing Efficacy (e.g., Water Temperature, Adjuvants)

The biological efficacy of this compound can be influenced by several environmental and formulation-related factors, notably water temperature and the inclusion of adjuvants.

Water Temperature Water temperature plays a crucial role in the efficacy of this compound, particularly in aquatic applications. Studies have demonstrated that therapeutic levels of this compound in Atlantic salmon skin and muscle were achieved at temperatures of 10°C and 6°C eafp.org. Furthermore, maximum efficacy against Lepeophtheirus salmonis has been observed within a water temperature range of 11 to 15°C eafp.org. Trials have also been successfully conducted at 16°C, indicating a range of temperatures where the compound remains effective eafp.org. The concept of "degree days," which combines temperature and time, is sometimes used to define withdrawal periods, highlighting the temperature's influence on the compound's metabolism and efficacy duration fda.gov.

Table 3: Impact of Water Temperature on this compound Efficacy Against Lepeophtheirus salmonis

| Temperature Range (°C) | Efficacy Observation | Citation |

| 6-10 | Therapeutic levels achieved in salmon skin and muscle | eafp.org |

| 11-15 | Maximum efficacy against Lepeophtheirus salmonis | eafp.org |

| 16 | Trials conducted at this temperature | eafp.org |

Adjuvants Adjuvants are substances added to pesticide formulations to enhance their performance by modifying physicochemical characteristics, increasing efficacy, or protecting the active ingredient researchgate.netresearchgate.net. In laboratory bioassays, the addition of adjuvants to this compound sprays has been shown to increase its biological activity against susceptible strains of the soybean looper, Chrysodeixis includens researchgate.netscielo.br. However, this enhancing effect was not consistently observed in heterozygous and resistant strains of the same pest, where adjuvants did not provide a substantial increase in mortality researchgate.netscielo.br. This suggests that while adjuvants can improve the performance of this compound against susceptible populations, their utility may be limited in the face of established resistance mechanisms.

Table 4: Influence of Adjuvants on this compound Efficacy Against Chrysodeixis includens

| Strain Type | Effect of Adjuvants on Biological Activity | Citation |

| Susceptible | Increased | researchgate.netscielo.br |

| Resistant | No substantial increase | researchgate.netscielo.br |

Metabolism and Biotransformation of Teflubenzuron

Metabolic Pathways in Biological Systems

Mammalian Metabolism (e.g., Rat Studies)

Extensive studies, particularly in Wistar rats, have elucidated the absorption, distribution, excretion, and biotransformation characteristics of teflubenzuron in mammalian systems.

Absorption, Distribution, and Excretion Patterns

This compound exhibits poor absorption from the gastrointestinal tract in rats following oral administration. At a low dose of 25 mg/kg body weight, approximately 20% of the administered radioactivity was absorbed. However, at a higher dose of 750 mg/kg body weight, the absorption significantly decreased to about 4%, indicating a dose-dependent absorption profile fao.org. The predominant route of elimination for this compound in rats is via faeces, with over 85-90% of the administered dose being excreted within 24 to 48 hours, largely as the unchanged parent compound inchem.orgnih.govfao.orgglaucus.org.uk.

The following table summarizes key absorption and excretion data from rat studies:

| Parameter | Low Dose (25 mg/kg bw) | High Dose (750 mg/kg bw) | Reference |

| Oral Absorption | ~20% | ~4% | fao.org |

| Faecal Excretion (24-48h) | >85-90% (unchanged) | >85-90% (unchanged) | inchem.orgnih.govfao.org |

| Urinary Excretion | 0.15-3% | 0.4% | fao.orgfao.org |

| Biliary Excretion (48h) | ~16% | ~2% | fao.org |

| Tissue/Organ Residues | <2% | <2% | fao.org |

Hydrolysis of the Urea (B33335) Bridge and Formation of Metabolites (Benzoate and Aniline (B41778) Derivatives)

Despite the significant excretion of unchanged this compound, the absorbed portion undergoes metabolic transformation. A crucial pathway involves the hydrolysis of the urea bridge, which connects the two aromatic rings of the molecule. This cleavage leads to the formation of benzoate (B1203000) and aniline derivatives nih.govglaucus.org.ukfao.orgresearchgate.net.

Specific metabolites identified in rat urine include hydroxylated products of this compound. These are structural isomers resulting from the hydroxylation of the benzoyl ring at positions 3 and 4 fao.org. Furthermore, the presence of 3,5-dichloro-2,4-difluorophenylurea and its corresponding substituted aniline in urine confirms the scission of the benzoylurea (B1208200) moiety inchem.org. Conjugates of these metabolites, along with unconjugated 3,5-dichloro-2,4-difluorophenylurea, have also been detected in bile inchem.org. Another identified metabolic product involves the replacement of a fluorine atom in the aniline ring with a hydroxyl group fao.org.

Excretion Efficiency of Aromatic Derivatives

Investigations into the urinary excretion efficiency of the benzoate and aniline moieties, which are formed after the hydrolysis of the urea bridge, have revealed a notable disparity. The amount of urinary benzoate-type metabolites was found to be approximately eight times higher than that of aniline-type metabolites nih.govglaucus.org.ukfao.orgresearchgate.net.

This difference in excretion efficiency is attributed to the distinct metabolic fates of these two aromatic derivatives. The benzoate derivative is predominantly excreted in its unmetabolized form. In contrast, the aniline derivative necessitates additional phase I and phase II modifications for efficient excretion nih.govresearchgate.net. Moreover, the biotransformation of the halogenated aniline derivative during phase I metabolism may lead to the generation of reactive intermediates, such as benzoquinone-type or N-oxidized primary metabolites. These reactive species have the potential to bind covalently with cellular macromolecules, thereby contributing to their retention in the body and the observed lower recovery of aniline-derived metabolites nih.govfao.orgresearchgate.net.

Plant Metabolism

This compound demonstrates very limited metabolism and systemic translocation within plant systems. Studies on various crops, including apples, spinach, and potatoes, consistently show that the majority of the applied this compound remains on the plant surface as the unchanged parent compound fao.orgregulations.govfao.org.

For example, in apple trees, up to 99% of the radioactivity from applied this compound could be extracted as the unchanged compound from the peel and leaf surface up to 72 days post-application, indicating a lack of systemic effects and minimal metabolism within the plant regulations.govfao.org. Similarly, in spinach plants, over 98% of the radioactivity was extractable from the leaf surface after 15 days, with 77.1% identified as unchanged this compound and no single metabolite exceeding 10% of the total radioactivity regulations.gov. In potato plants, more than 98% of the radioactivity remained on the leaf surface 63 days after application, and no significant residues were detected in potato tubers when the compound was applied to leaves or soil fao.orgregulations.govfao.org. These findings suggest that photolytic degradation on the plant surface is a more probable fate than significant metabolic degradation within the plant tissues fao.org.

Aquatic Organism Metabolism

In aquatic organisms, particularly farmed Atlantic salmon, this compound is partially absorbed from medicated feed. However, it is rapidly and largely excreted intact via the faeces fda.gov. For instance, in salmon, approximately 90% of the administered this compound is released from the fish through faeces immediately following treatment glaucus.org.uk. This rapid and extensive faecal excretion of the unchanged compound indicates a limited extent of metabolism within these aquatic organisms.

Biodegradation in Environmental Compartments

This compound's degradation pathways are influenced by the specific environmental conditions, including the presence of oxygen and microbial activity. Studies have shown that the compound is subject to biodegradation in both soil and aquatic environments, leading to the formation of various metabolites.

Soil Biodegradation: Aerobic vs. Anaerobic Conditions

Despite the difference in degradation rates, the initial degradation pathway of this compound appears to be fundamentally similar under both aerobic and anaerobic conditions. This involves the cleavage of the parent compound and the formation of unextractable residues. fishersci.fi Common metabolites identified in both aerobic and anaerobic soil environments include 3,5-dichloro-2,4-difluorophenylurea and 3,5-dichloro-2,4-difluoroaniline. fishersci.ficenmed.com However, the proportions of radioactive products recovered after a 90-day period differ, with only 3% of applied radioactivity evolving as 14CO2 in the anaerobic phase compared to 24% from aerobic soils over the same duration. fishersci.fisigmaaldrich.com Additionally, the amount of bound residue tends to be higher in anaerobic soil than in aerobic soil. fishersci.fisigmaaldrich.com

Influence of Soil Type and Microbiological Activity

Soil type and its inherent microbiological activity play a primary role in the degradation rate of this compound. Studies have demonstrated that degradation is more rapid in humic soils (e.g., humic sand) compared to sandy loam soils, which typically exhibit lower microbiological activity. fishersci.finih.gov The degradation curves can show a distinct break after several weeks, which is likely influenced by a change in microbial activity, possibly due to a partial 'intoxication' of some microorganisms by the formed metabolites. fishersci.fi

Specific soil microorganisms belonging to genera such as Bacillus, Alcaligenes, Pseudomonas, and Acinetobacter have been identified as capable of performing the hydrolytic cleavage of the phenylurea bridge of this compound. uni.luherts.ac.uk Among these, Bacillus brevis 625 showed particular activity. uni.lu This hydrolytic cleavage initiates the degradation process, leading to the formation of intermediates such as 2,6-difluorobenzamide, 2,6-difluorobenzoic acid, and 2,4-difluoro-3,5-dichloro-aniline. uni.lu Further degradation of these aromatic products is mediated by other microbial strains known to degrade halogenated aromatics. uni.luherts.ac.uk

The impact of this compound on soil microbial communities and biochemical activities has also been investigated. While a field rate dosage (0.15 mg/kg of soil) showed no significant effect on parameters like substrate-induced respiration (SIR), dehydrogenase (DHA), phosphatase activities (PHOS), and nitrogen concentrations (N-NO3-, N-NH4+), higher dosages (10 times the field rate) significantly increased SIR, DHA, PHOS, and N-NH4+ levels, along with the number of heterotrophic and denitrifying bacteria. wikipedia.org Conversely, urease activity and the number of nitrifying and N2-fixing bacteria decreased at higher concentrations. wikipedia.org A phospholipid fatty acid (PLFA) analysis revealed that this compound treatment could transiently shift the microbial community structure. wikipedia.org

Half-Life Determination in Various Soil Matrices

The half-life (DT50) of this compound, which indicates the time required for half of the compound to degrade, varies depending on the soil type and conditions. In humic sand soil, the half-life was determined to be approximately 2 weeks, while in sandy loam soil, it was around 6 weeks. fishersci.finih.gov Under aerobic conditions in silty clay loam, the half-life (DT50) was reported as 29 days, with a DT90 (time for 90% degradation) of 108 days. fishersci.fisigmaaldrich.com Another study reported a DT50 of 33.5 days for this compound degradation in soil. wikipedia.org

The following table summarizes reported half-lives of this compound in various soil matrices:

| Soil Type | Conditions | Half-Life (DT50) | Reference |

| Humic Sand Soil | - | 2 weeks | fishersci.finih.gov |

| Sandy Loam Soil | - | 6 weeks | fishersci.finih.gov |

| Silty Clay Loam | Aerobic | 29 days | fishersci.fisigmaaldrich.com |

| Unspecified Soil | - | 33.5 days | wikipedia.org |

Water-Sediment System Biodegradation

This compound rapidly disappears from the water column in water-sediment systems due to its low water solubility and high affinity for sediments and other organic material. fishersci.ca Biodegradation is a key mechanism for its removal from both the water column and sediments. fishersci.ca The half-life of this compound in water/sediment systems has been reported to be 6-7 weeks. nih.gov

In aquatic environments, this compound strongly partitions into organic matter, such as the sludges produced by wastewater treatment. fishersci.ca This strong adsorption to organic particles means it is generally not present at measurable concentrations in the seawater column shortly after treatment, except in the immediate vicinity of application. fishersci.ca Field studies confirm that this compound residues are expected to be trapped in sediments below and in the immediate vicinity of treated areas. fishersci.ca The presence of sediment significantly reduces the bioavailability and toxicity of this compound in the water column. uni.lu Photolysis can also contribute to the degradation of this compound in water where light penetrates. fishersci.ca

Environmental Fate and Ecotoxicology of Teflubenzuron

Environmental Distribution and Persistence

Teflubenzuron is a benzoylurea (B1208200) insecticide that functions by inhibiting chitin (B13524) synthesis. fao.org Its distribution and persistence in the environment are influenced by its chemical properties and various environmental factors.

Soil Adsorption and Leaching Potential

This compound exhibits strong adsorption to soil particles, which significantly limits its mobility and potential for leaching into groundwater. The soil adsorption coefficient (Kd), a measure of the chemical's tendency to bind to soil, is high. This strong binding is reflected in a low leaching potential index. herts.ac.uk Consequently, this compound is generally considered to have low leachability in soil environments. herts.ac.uk

| Property | Value | Interpretation |

|---|---|---|

| Linear Kd (mL g⁻¹) | 534 | High Adsorption |

| GUS Leaching Potential Index | -0.47 | Low Leachability |

Photodegradation in Soil

Sunlight can contribute to the breakdown of this compound on the soil surface. In a laboratory study using a xenon arc lamp to simulate sunlight, the photolytic half-life of this compound on soil was estimated to be approximately 10 days. fao.org The primary metabolite identified during this process was N-(2,4-difluoro-3,5-dichlorobenzene)5-fluoro[3H]-dihydroquinazoline-2,4-dione, which accounted for 32% of the applied radioactivity after 15 days. fao.org This indicates that photolysis can be a significant degradation pathway for this compound when it is present on the soil surface and exposed to light. fao.org

Ecotoxicological Impact on Non-Target Organisms

As a chitin synthesis inhibitor, this compound's mode of action poses a risk to non-target arthropods, especially crustaceans, which rely on chitin for their exoskeleton development. nih.govresearchgate.net

Aquatic Ecotoxicology

In the aquatic environment, the toxicity of this compound varies significantly among different species. It is classified as being highly toxic to the microcrustacean Daphnia magna. unesp.brnih.gov Conversely, studies have found it to be practically non-toxic to the fish Poecilia reticulata and the aquatic plant Lemna minor. unesp.brnih.gov The presence of sediment can significantly reduce the bioavailability and toxicity of this compound in the water column due to its strong adsorption properties. unesp.brnih.gov

Recent research highlights that the sensitivity of Daphnia magna to this compound is highly dependent on the age and developmental synchrony of the test organisms. oup.comnih.gov Standard acute toxicity tests (e.g., OECD Test Guideline 202) typically use neonates that are up to 24 hours old. oup.com However, studies have demonstrated that using more tightly synchronized, younger neonates results in significantly lower toxicity values, indicating higher toxicity. oup.comnih.gov

When exposed to this compound, D. magna neonates synchronized to a narrow age window of ≤4 hours post-release were found to be approximately six times more susceptible than those synchronized within the standard ≤24-hour window. oup.com This increased sensitivity is evident in both immobilization (lethality) and molting inhibition. oup.comnih.gov These findings suggest that standard testing protocols may underestimate the acute toxicity of molting-disrupting compounds like this compound to sensitive life stages of crustaceans. oup.com

| Synchronization Window (hours post-release) | Median Lethal Concentration (LC50) in µg/L | Median Effect Concentration (EC50) for Molting in µg/L |

|---|---|---|

| ≤4 | 2.9 | 4.0 |

| ≤12 | 5.1 | 5.9 |

| ≤24 | 16.8 | 30.0 |

Effects on Other Invertebrate Species (e.g., Lobsters, Rockpool Shrimp)

This compound has been shown to adversely affect non-target crustacean species, including the European lobster (Homarus gammarus) and the rockpool shrimp (Palaemon elegans). researchgate.netresearchgate.net As a chitin synthesis inhibitor, it is particularly toxic to crustaceans that undergo moulting. researchgate.net

Studies on juvenile European lobsters revealed that exposure to this compound through medicated feed resulted in significant cumulative mortality. researchgate.net In one study, mean cumulative mortality was around 40% after short-term exposure, with no significant difference between the tested doses. researchgate.netfishlarvae.org Deformities in the carapace, walking legs, cheliped, tail fan, abdomen, and antenna were also observed in a considerable number of juvenile lobsters at the end of a three-month monitoring period. researchgate.net The occurrence of these deformities ranged from 0 to 15% in treated groups. researchgate.net Sub-lethal effects have also been documented, where juvenile lobsters exposed to very low concentrations of this compound took significantly more time to explore their environment and find shelter. fishlarvae.orgnih.gov Exposed lobsters also exhibited a slower walking speed compared to control groups. nih.gov At the molecular level, environmentally relevant concentrations of this compound impacted genes in lobster claw tissue related to drug detoxification, cellular stress, oxidative stress, DNA damage, and the regulation of molting and the exoskeleton. nih.gov

Research on the rockpool shrimp (Palaemon elegans) demonstrated lethal effects following extended exposure to low doses of this compound. researchgate.net A 66-day study where adult shrimp were fed this compound twice a week showed a dose-dependent increase in mortality. researchgate.netint-res.com Cumulative mortality was low (5%) in the control and lowest dose groups but reached 15%, 27%, 82%, and 100% in the higher treatment groups. researchgate.netint-res.com

Table 1: Lethal Concentrations of this compound in Rockpool Shrimp (Palaemon elegans)

| Lethal Concentration | Estimated Value (ng/g) |

| LC5 | 1.2 |

| LC50 | 18.4 |

| LC90 | 150.6 |

This table presents the estimated lethal concentrations (LCx) of this compound that cause low (5%), median (50%), and high (90%) levels of mortality in the rockpool shrimp after a 66-day oral administration period. Data sourced from a study on the long-term exposure effects of this compound. researchgate.netint-res.com

Impact on Aquatic Midge (Chironomus riparius)

The impact of this compound has been assessed in the aquatic midge, Chironomus riparius, through a two-generation test. nih.gov This study evaluated the effects of the chitin synthesis inhibitor over a full life cycle, from first-instar larvae of the parental (P) generation to the emergence of the F1 generation. nih.govresearchgate.net

The results indicated significant adverse effects on several life-cycle parameters. nih.gov The half maximal effective concentration (EC₅₀) values for fecundity and fertility were determined to be 112.7 µg/kg and 74.5 µg/kg of dry weight sediment, respectively. nih.govresearchgate.net Furthermore, significant negative effects were observed on the emergence rate and the developmental rate of the midges when compared to the control group. nih.gov

The study also highlighted that the F1 generation was more sensitive to this compound exposure than the P generation. The No Observed Effect Concentration (NOEC) for the emergence rate was lower in the F1 generation (62.5 µg/kg dry weight) compared to the P generation (100 µg/kg dry weight), demonstrating increased susceptibility in the subsequent generation. nih.govresearchgate.net These findings suggest that two-generation tests can be valuable for detecting population-level effects in the risk assessment for chronic exposure to such compounds. nih.gov

Terrestrial Ecotoxicology

Effects on Soil Invertebrates (e.g., Folsomia candida)

This compound has been shown to affect non-target soil invertebrates, such as the springtail Folsomia candida. nih.govvu.nl Studies indicate that while the organism does not avoid soil contaminated with this compound at predicted environmental concentrations, its survival and reproduction are impacted. doi.org

Life-Cycle and Population Growth Rate Studies

Full life-cycle experiments on Folsomia candida exposed to this compound via contaminated food have provided detailed insights into its toxicity. bohrium.comvu.nl Researchers assessed several life-history traits over a 65-day period, including survival, body length, time to first oviposition, cumulative egg production, and egg hatchability. vu.nlnih.gov

A dose-response effect was observed for both survival and reproduction. doi.org A multigenerational study showed that the toxicity of this compound to F. candida in terms of survival and reproduction increased in the third generation (F3) of exposure. doi.org The population growth rate (λ) was found to decrease with increasing concentrations of this compound. bohrium.comoup.com In a control group, the population growth rate was 1.162 per day, which dropped to 1.005 per day at a concentration of 0.72 mg/kg in dry yeast. vu.nloup.com At higher concentrations of 1.08 and 1.6 mg/kg, populations went extinct due to complete reproductive failure. vu.nloup.comresearchgate.net

Table 2: Effect Concentrations of this compound on Folsomia candida Life-History Traits

| Life-History Parameter | Median Effective/Lethal Concentration (mg/kg dry yeast) |

| Egg Hatchability (EC50) | 0.27 |

| Cumulative Egg Production (EC50) | 0.32 |

| Survival (LC50) | 0.87 |

| Time to First Oviposition (EC50) | 0.96 |

| Body Length (EC50) | 1.10 |

This table summarizes the median effective concentrations (EC50) and median lethal concentration (LC50) of this compound for various life-history parameters of Folsomia candida following chronic exposure. Data sourced from a full life-cycle experiment. bohrium.comvu.nloup.com

Sublethal Effects on Growth, Reproduction, and Lipid Profiles

Sublethal concentrations of this compound have been found to significantly impact the reproductive output of Folsomia candida without compromising growth, suggesting a shift in resource allocation from reproduction to size maintenance. nih.govvu.nl This is supported by observed changes in the lipid profiles of the organism. vu.nl

Untargeted lipidomics revealed that exposure to this compound induces shifts in lipid profiles, affecting pathways crucial for energy storage, membrane integrity, and signaling. nih.gov Specifically, reductions in triacylglycerol and diacylglycerol content were observed on day 7 of exposure, which corresponded with decreased offspring production by day 21. vu.nl These lipid classes play a key role in energy storage and signaling. nih.gov Their decreased levels suggest a disruption in cholesterol homeostasis and vitellogenesis. nih.gov

Furthermore, the hypermetabolism of fatty acids and N-acylethanolamines on days 2 and 7 of exposure indicated an increase in energy production and pointed towards oxidative stress and inflammation in the springtails in response to this compound. vu.nlnih.gov Alterations in certain lipids known for their anti-inflammatory properties, such as N-palmitoylethanolamine and N-stearoylethanolamine, also suggested inflammation and mitochondrial membrane remodeling. nih.gov

Bioaccumulation in Springtails

Studies have confirmed the bioaccumulation of this compound in Folsomia candida. vu.nl The accumulation of the insecticide in the organisms exposed to a concentration of 0.035 mg a.s. kg⁻¹ soil dry weight was linked to a significant impact on their reproductive output. nih.govvu.nl The measurement of bioaccumulation was conducted using high-performance liquid chromatography–tandem mass spectrometry. vu.nl Research has also highlighted that species-specific traits related to vertical stratification in the soil can lead to different levels of insecticide bioaccumulation, with soil-dwelling species like F. candida showing higher susceptibility. vu.nl

Impact on Beneficial Arthropods and Natural Enemies

This compound, an insect growth regulator (IGR) that inhibits chitin synthesis, generally presents a more favorable environmental profile concerning non-target organisms when compared to broad-spectrum insecticides such as pyrethroids and neonicotinoids. pjoes.com It is often considered safer for beneficial fauna, particularly for adult insects. pjoes.com However, research indicates that it is not completely without adverse effects, and its impact can vary depending on the species and life stage.

Studies have reported instances of toxicity towards a number of arthropod predators. pjoes.com While its primary mode of action targets larval stages, sublethal effects on adult natural enemies have been observed. For example, exposure to this compound has been linked to a reduction in the number of viable eggs in certain beneficial insects. nih.gov This can have significant implications for the long-term population dynamics of these species in agricultural ecosystems.

Furthermore, residues of this compound on treated surfaces can negatively affect the predation efficiency of some natural enemies. Research has shown a reduction in the feeding activity and predation rate of predators such as Orius insidiosus and Orius laevigatus after exposure to the compound. connectjournals.com In a study assessing the side effects of this compound on the predator Eriopis connexa, it was noted that while the insecticide did not directly affect the survival of eggs, it caused a delayed effect on the larval stages. semanticscholar.org

Table 1: Summary of this compound's Impact on Select Beneficial Arthropods

| Species | Order: Family | Finding |

|---|---|---|

| Orius insidiosus | Hemiptera: Anthocoridae | Reduced feeding activity. connectjournals.com |

| Orius laevigatus | Hemiptera: Anthocoridae | Residues negatively affected predation rate. connectjournals.com |

| Eriopis connexa | Coleoptera: Coccinellidae | Delayed effect on larval stages when eggs were exposed. semanticscholar.org |

| Aphidius rhopalosiphi | Hymenoptera: Braconidae | Low mortality observed in standard laboratory tests. pjoes.com |

Influence on Soil Enzymatic Activity

The application of this compound to soil can lead to modifications in its biochemical parameters, with soil enzymes being key indicators of such changes. pjoes.comsemanticscholar.org The impact of this compound on soil enzymatic activity is influenced by the dose of the insecticide and the specific type of enzyme. pjoes.compjoes.com

The effects on other soil enzymes, such as urease and phosphatases, are more variable. In some experimental setups, this compound has been found to reduce the activity of urease and alkaline phosphatase, although to a lesser extent than some organophosphate insecticides like chlorpyrifos. pjoes.comsemanticscholar.org Conversely, other studies have observed a stimulation of enzymatic activity, particularly at lower application rates. pjoes.com

Research evaluating the response of soil bacteria to this compound at a field rate (0.15 mg/kg of soil) found no significant effect on dehydrogenase, phosphatase, or urease activities. nih.gov However, at a tenfold higher concentration (1.5 mg/kg of soil), there was a significant increase in dehydrogenase and phosphatase levels, while urease activity decreased. nih.gov These effects on the microbial community structure were observed to be transient. nih.gov This suggests that the influence of this compound on soil enzymatic activity is dose-dependent and may not be permanent.

Table 2: Effect of this compound on Soil Enzyme Activity

| Enzyme | General Impact | Observations |

|---|---|---|

| Dehydrogenases | Generally inhibitory, especially at higher concentrations. pjoes.comsemanticscholar.orgpjoes.com | Considered the most sensitive enzyme to this compound presence. pjoes.comsemanticscholar.org A high dose led to a 20% activity decrease. pjoes.com |

| Urease | Variable (inhibitory or no significant effect). pjoes.comnih.govpjoes.com | Activity was reduced at higher concentrations in some studies, pjoes.com while no effect was seen at field rates in others. nih.gov |

| Alkaline Phosphatase | Variable (inhibitory or stimulatory). pjoes.comnih.govpjoes.com | Reduced activity was noted in comparison to chlorpyrifos. pjoes.com Increased activity was observed at 10x field rate. nih.gov |

| Acid Phosphatase | Variable. pjoes.compjoes.com | The effect is determined by the dose of the applied xenobiotic. pjoes.com |

| Catalase | Variable. pjoes.compjoes.com | The effect is determined by the dose of the applied xenobiotic. pjoes.com |

Insecticide Resistance to Teflubenzuron

Cross-Resistance Patterns with Other Insecticides

The development of resistance to teflubenzuron can sometimes lead to cross-resistance, where a pest population resistant to this compound also exhibits resistance to other insecticides, even if they have different chemical structures or modes of action. Conversely, a lack of cross-resistance indicates that these alternative insecticides remain effective against this compound-resistant populations, offering valuable tools for resistance management.

Research has revealed varied cross-resistance patterns across different insect species:

Diamondback Moth (Plutella xylostella) : Laboratory selection of P. xylostella with this compound has resulted in 8-12-fold resistance. However, this resistance did not show apparent cross-resistance to another benzoylphenylurea (B10832687) (BPU), chlorfluazuron (B1668723), or to several conventional insecticides, including pyrethroids, organophosphates, and carbamates. A minor increase in tolerance was observed for mevinphos. Microsomal oxidation has been identified as a primary resistance mechanism in this species. Conversely, P. xylostella populations resistant to chlorfluazuron exhibited very low levels of cross-resistance to this compound.

Soybean Looper (Chrysodeixis includens) : A this compound-resistant strain of C. includens (Teflu-R) demonstrated significant cross-resistance to other chitin (B13524) synthesis inhibitors, specifically novaluron (B1679983) (6147-fold resistance ratio) and lufenuron (B1675420) (953-fold resistance ratio). In contrast, this strain showed low cross-resistance to insecticides with different modes of action, such as methoxyfenozide, flubendiamide, and indoxacarb (B177179) (resistance ratios less than 3.45-fold). The inheritance of this compound resistance in C. includens is characterized as autosomal, recessive, and polygenic, and is associated with fitness costs.

Fall Armyworm (Spodoptera frugiperda) : this compound-resistant S. frugiperda populations have shown cross-resistance to lufenuron (121.75-fold) and novaluron (75.8-fold). However, no significant cross-resistance was detected with chlorfluazuron (4-fold). Metabolic detoxification, potentially mediated by cytochrome P450 (CYP) enzymes, is implicated in the observed cross-resistance to lufenuron and novaluron.

Codling Moth (Cydia pomonella) : Studies on C. pomonella have revealed cross-resistance patterns involving this compound. One field population exhibited cross-resistance to fenoxycarb, this compound, and phosalone (B1677705). Another population showed slight resistance to phosalone and this compound, but no resistance to diflubenzuron. Broader studies have also indicated cross-resistance to organophosphates (OPs), other chitin synthesis inhibitors (diflubenzuron, novaluron), juvenile hormone mimics (pyriproxifen, fenoxycarb), and ecdysone (B1671078) agonists (methoxyfenozide).

General Observations : The absence of cross-resistance between this compound and certain other active ingredients, such as indoxacarb and flubendiamide, or biological insecticides like nucleopolyhedroviruses (e.g., HearNPV), suggests that these alternatives can be effectively integrated into resistance management programs.

The following table summarizes observed cross-resistance patterns for this compound in various pest species:

| Pest Species | Insecticide(s) with High Cross-Resistance to this compound | Insecticide(s) with Low/No Cross-Resistance to this compound | Primary Resistance Mechanism (if known) |

| Plutella xylostella | Mevinphos (slight tolerance) | Chlorfluazuron, Pyrethroids, Organophosphates, Carbamates | Microsomal oxidation |

| Chrysodeixis includens | Novaluron, Lufenuron | Methoxyfenozide, Flubendiamide, Indoxacarb | Autosomal, recessive, polygenic |

| Spodoptera frugiperda | Lufenuron, Novaluron | Chlorfluazuron | Metabolic detoxification (e.g., CYP) |

| Cydia pomonella | Fenoxycarb, Phosalone, Diflubenzuron, Novaluron, Pyriproxifen, Methoxyfenozide (variable) | Diflubenzuron (in some populations) | Not specified for this compound |

Insecticide Resistance Management (IRM) Strategies

Insecticide Resistance Management (IRM) is a critical component of sustainable pest control, aiming to prevent or delay the evolution of resistance in insect populations and to restore susceptibility where resistance has already emerged. The core principle of effective IRM is to minimize the selection pressure exerted by any single type of insecticide.

Integration with Integrated Pest Management (IPM) Programs

This compound, as a chitin synthesis inhibitor, is a valuable tool within Integrated Pest Management (IPM) programs due to its selective toxicity to target pests and generally low toxicity to beneficial insects, mammals, birds, and fish. IPM is a comprehensive, ecosystem-based strategy that combines various pest control methods, including biological control, cultural practices, and the use of resistant crop varieties, with the judicious application of pesticides only when necessary and based on established economic thresholds.

Integrating this compound into IPM programs involves:

Complementary Control Methods : Combining chemical control using this compound with other strategies such as the deployment of Bacillus thuringiensis (Bt) crops (e.g., Bt soybean and Bt cotton) and the introduction or conservation of biological control agents (e.g., natural enemies like predators and parasitoids). This multi-pronged approach can delay the development of further resistance and may even contribute to the reversion of existing resistance to chitin biosynthesis inhibitors.

Selective Application : Utilizing this compound's distinct mode of action in rotation with insecticides from different IRAC (Insecticide Resistance Action Committee) mode of action groups. This rotation is crucial for managing pests that have developed resistance to conventional insecticides.

Threshold-Based Applications : Applying insecticides, including this compound, only when pest populations reach economically damaging levels, rather than on a fixed calendar schedule. This reduces unnecessary selection pressure on insect populations.

Consideration of Non-Target Organisms : Selecting insecticides like this compound that have a favorable safety profile for non-target organisms, thereby preserving the natural enemy complex within the agroecosystem.

Strategies for Mitigating Resistance Development

To mitigate the development and spread of this compound resistance, several key strategies are recommended:

Rotation of Modes of Action : This is considered the most effective resistance management strategy. It involves alternating the use of insecticides from different IRAC Mode of Action (MoA) groups. This ensures that successive generations of a pest are not continuously exposed to insecticides that kill insects through the same biochemical pathway.

"Window" Approach : Insecticide applications should be organized into "spray windows" or blocks, which are defined by the crop's developmental stage and the biology of the target pest. Within a single window, multiple sprays of an insecticide from one MoA group might be acceptable, but subsequent generations of the pest should be treated with insecticides from a different MoA group.

Optimized Application Techniques : Ensuring proper calibration and maintenance of spray equipment to achieve thorough and effective coverage of the target area. Inadequate application can lead to sub-lethal exposure, which can accelerate resistance development.

Tank Mixtures : When tank mixing insecticides, it is advisable to combine compounds with different modes of action to enhance control and reduce the potential for resistance development. For optimal efficacy, the compounds in the mixture should ideally persist on the crop for similar durations.

Integration with Broader IPM : Incorporating a diverse array of IPM techniques, including biological insecticides, the release or conservation of beneficial insects (predators/parasites), cultural practices (e.g., crop rotation, early maturing varieties), and the use of pest-resistant crop varieties.

Monitoring and Surveillance : Continuously monitoring insect populations for any signs of reduced susceptibility or loss of field efficacy. Early detection of resistance is crucial for timely adjustments to management strategies.

Exploiting Fitness Costs : In cases where resistance mechanisms are associated with fitness costs (e.g., reduced survival or reproductive capacity in the absence of insecticide pressure), strategies can be designed to exploit these costs. For instance, removing the selection pressure for a period might allow susceptible individuals to outcompete resistant ones, leading to a reversion of resistance.

Regulatory Science and Risk Assessment of Teflubenzuron

Environmental Risk Assessment Frameworks and Findings

Assessment of Environmental Impact (e.g., in Aquaculture Wastewater)

The environmental impact of teflubenzuron is significantly influenced by its physicochemical properties and its interaction with various environmental compartments. This compound exhibits low water solubility (0.6 g/L at 20 °C) and high hydrophobicity, indicated by a Log KOW of 4.56, which leads to its strong adsorption to organic matter in sediments fao.orgfda.gov.

Environmental Fate and Degradation: In aerobic soil, this compound degrades at a moderately rapid rate, with a reported half-life (DT-50) of 29 days. Its degradation rate can differ based on soil type, with faster degradation observed in humic soil compared to sandy loam soil, emphasizing the role of microbiological activity rayfull.comfao.org. Under anaerobic conditions, degradation in sandy loam soil can be approximately six times faster than under aerobic conditions fao.org. In aquatic environments, this compound is stable at pH 5 but undergoes hydrolysis at pH 7 and 9, with half-lives of 8 months and 8 days, respectively fao.org. Its low water solubility and strong adsorption to soil mean it exhibits practically no tendency to migrate into deeper soil layers, making groundwater contamination highly improbable in agricultural settings rayfull.comfao.org.

Impact in Aquaculture Wastewater: this compound enters the aquatic environment, particularly in aquaculture settings, primarily through the excrement of treated fish and, to a lesser extent, from feed spills bellona.orgherts.ac.uk. Once released, it tends to bind to suspended particulate matter and subsequently distributes to the sediment directly beneath or in the vicinity of fish pens bellona.orgfrontiersin.org.

Field studies have measured this compound levels in the water column and sediments around treated sites. For instance, one day after treatment, this compound concentrations of 0.0355 µg/L were detected in water 3 meters below the surface at the treatment site, decreasing to non-detectable levels further offshore fda.gov. In sediments, this compound has been widely detected, with concentrations ranging from 1.3 to 3474 µg/kg dry weight in samples several months after sea lice treatments frontiersin.org. These detected levels in sediments have been reported to exceed Norwegian environmental quality standards (EQSsediment) of 0.0004 µg/kg dry weight, indicating a potential risk to benthic marine species inhabiting areas near fish farms frontiersin.org.

The compound's highly specific mode of action, interfering with chitin (B13524) synthesis, makes it particularly toxic to chitin-bearing invertebrates, including crustaceans like Daphnia magna and Mysidopsis bahia, which are indicators of its effects in freshwater and saltwater invertebrates, respectively frontiersin.orgfda.govresearchgate.net. Studies have shown that Daphnia magna is sensitive to this compound during molting fda.gov. However, it is considered practically non-toxic to fish species such as Poecilia reticulata and to algae like Lemna minor researchgate.net.

Regulatory Approvals and International Standards

This compound is utilized globally as an insecticide for various crops and as a veterinary drug in aquaculture for the treatment of sea lice infestations, particularly in Atlantic salmon fao.orgherts.ac.uk.

International Registrations: this compound is registered for use in aquaculture in several countries, including Canada, Norway, the United Kingdom, Ireland, and Chile fao.orgbellona.org.

Codex Alimentarius Standards: The Codex Alimentarius Commission, a joint FAO/WHO food standards program, has established Maximum Residue Limits (MRLs) for this compound in various commodities. These MRLs serve as international food safety standards and are considered in trade agreements federalregister.govcanada.ca.

| Commodity | Codex MRL (mg/Kg) | Year of Adoption |

|---|---|---|

| Apple | 0.5 | 2017 |

| Cauliflower | 0.01 (*) | 2017 |

| Coffee beans | 0.3 | 2017 |

| Cucumber | 0.5 | 2017 |

| Grapes | 0.7 | 2017 |

| Melons (except watermelon) | 0.3 | 2017 |

| Papaya | 0.4 | 2017 |

| Soya bean (dry) | 0.05 | 2017 |

| Sunflower seed | 0.3 | 2017 |

| Tomato | 1.5 | 2017 |

() At or about the limit of determination.* fao.org

European Union Regulatory Status and Database Listings

In the European Union, the regulatory status of this compound has evolved. While it was previously included in Annex I of Directive 91/414/EEC by Commission Directive 2009/37/EC for use as an insecticide specifically in glasshouses (on artificial substrate or closed hydroponic systems), its approval status under the current EC Regulation 1107/2009 is "Not approved" fao.orgherts.ac.uknih.goveuropa.euanses.fr.

Consequently, the Maximum Residue Levels (MRLs) for this compound in the EU have largely been reduced to the Limit of Detection (LOD), typically 0.01 mg/kg, for most products. Exceptions exist for certain products where existing Codex MRLs or import tolerances are considered safe by the European Food Safety Authority (EFSA), such as citrus fruits, grapes, papayas, tomatoes, cucumbers, gherkins, melons, sunflower seeds, soybeans, and coffee beans agrinfo.euagrinfo.eu. The new MRLs are effective from April 8, 2024 agrinfo.eu.

This compound is listed in the EU Pesticides Database and the European Chemicals Agency (ECHA) C&L Inventory, providing information on its status and classification herts.ac.uknih.goveuropa.eugreenpeace.de. Reference toxicological values established by EFSA include an Acceptable Daily Intake (ADI) of 0.01 mg/kg body weight/day and an Acceptable Operator Exposure Level (AOEL) of 0.016 mg/kg body weight/day nih.goveuropa.eu.

Import Tolerance Regulations (e.g., US FDA)

In the United States, regulatory bodies like the Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) establish import tolerances and pesticide tolerances for this compound.

US FDA Import Tolerances: The U.S. Food and Drug Administration (FDA) has established an import tolerance of 0.5 mg/kg for this compound in the muscle with adhering skin of Atlantic salmon fao.orgseafoodnews.comregulations.gov. This decision, which followed a petition from Skretting Agricultural Research Center, was supported by an environmental assessment that concluded no significant environmental impact in the U.S. from imported salmon containing this compound residues fda.govfda.govseafoodnews.comfederalregister.gov. The predicted environmental concentrations in water (PECwater) from wastewater discharges were determined to be very low (0.136-0.272 ng/L) due to the infrequent use of this compound in a species that constitutes a minor part of the U.S. consumer diet fda.gov.

US EPA Pesticide Tolerances: The U.S. Environmental Protection Agency (EPA) establishes tolerances for residues of this compound in or on various commodities, such as grapes and grape raisins federalregister.govtraceone.comfederalregister.gov. As of October 30, 2015, there were no U.S. registrations for domestic agricultural or residential uses of this compound federalregister.gov. The EPA's approach to setting tolerances often involves harmonizing U.S. tolerances with international standards, such as those set by Codex Alimentarius, while ensuring consistency with U.S. food safety standards and agricultural practices federalregister.govcanada.cafederalregister.gov.

Scientific Approaches to Regulatory Decision-Making

Regulatory decision-making regarding chemical compounds like this compound is informed by a structured, science-based approach known as Environmental Risk Assessment (ERA). ERA is a critical process designed to identify, evaluate, and mitigate the potential adverse effects of human activities on the environment bwcimplementation.orgnumberanalytics.comiaea.orgicgeb.org.

Key Principles of Environmental Risk Assessment: Fundamental principles guide ERA, ensuring that assessments are:

Scientifically Sound: Based on robust scientific data and methodologies bwcimplementation.orgnumberanalytics.com.

Comparative: Risks are considered in the context of alternatives or baseline conditions bwcimplementation.org.

Case-by-Case: Assessments are tailored to the specific circumstances of each application bwcimplementation.org.

Stages of the ERA Process: The environmental risk assessment process typically involves several interconnected stages:

Problem Formulation: Clearly defining the environmental issue or problem to be assessed numberanalytics.com.

Hazard Identification: Identifying potential hazards of the substance and their characteristics. For this compound, this includes its classification as very toxic to aquatic life with long-lasting effects nih.gov.

Exposure Assessment: Evaluating the extent to which environmental receptors (e.g., organisms, ecosystems) are exposed to the substance. This considers its environmental fate, such as its strong adsorption to sediment and low water solubility fda.govfda.govnumberanalytics.com.

Effects Assessment: Evaluating the potential consequences of exposure to the substance. For this compound, this focuses on its impact on chitin-synthesizing organisms, particularly crustaceans bellona.orgfrontiersin.orgfda.govnumberanalytics.com.

Risk Management: Developing and implementing strategies to minimize or eliminate identified environmental risks numberanalytics.com.

For compounds like this compound, which are insect growth regulators, special attention is paid to their effects over longer time periods due to their specific working mechanism (effect on molting). Therefore, chronic studies, particularly with insects, are advised for comprehensive risk assessment rivm.nl. Regulatory bodies utilize data from toxicological studies, environmental fate studies, and field studies to inform their decisions, ensuring that established tolerances and approvals are protective of human health and the environment fda.govfda.govfederalregister.govrivm.nl. Furthermore, efforts are made to harmonize national regulations with international standards, such as Codex MRLs, to facilitate global trade while upholding safety criteria federalregister.govcanada.cafederalregister.gov.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for assessing Teflubenzuron’s efficacy against lepidopteran pests?

- Methodology : Use diet-overlay bioassays with artificial diets (e.g., white bean, wheat germ, and yeast) to test larvae. Apply 5–7 concentrations of this compound (e.g., 15,000 µg a.i./cm² for resistant strains) and assess mortality after 5 days. Probit analysis is critical for estimating LC₅₀ and LC₉₀ values, with non-overlapping 95% confidence intervals indicating significance. Include control treatments with distilled water and validate results across replicates .

- Example Data : For susceptible Chrysodeixis includens (soybean looper), LC₅₀ values ranged from 0.36–0.73 µg a.i./cm² when adjuvants were added .

Q. How does this compound’s mode of action as a chitin synthesis inhibitor influence experimental design in toxicity studies?

- Methodology : Focus on larval stages (e.g., early L3 larvae) during molting phases, as chitin biosynthesis inhibition disrupts cuticle formation. Use standardized photoperiods (14:10 h light:dark) and controlled temperatures (27 ± 2°C) to mimic natural conditions. Pair bioassays with molecular analyses (e.g., detoxification enzyme activity) to link mortality to biochemical pathways .

Advanced Research Questions

Q. How can researchers design experiments to analyze resistance mechanisms to this compound in field-collected insect populations?

- Methodology :

Establish resistant (e.g., Teflu-R) and susceptible (Sus) strains through selective breeding.

Conduct reciprocal crosses (e.g., Teflu-R♀ × Sus♂) to assess inheritance patterns (e.g., incompletely recessive resistance).

Use backcross experiments and likelihood ratio tests to evaluate monogenic vs. polygenic resistance. Reject monogenic hypotheses if mortality data deviates significantly (P < 0.01) .

Compare LC₅₀ ratios between strains; resistant strains may require >100-fold higher concentrations .

Q. What methodological approaches are recommended for investigating the sublethal effects of this compound on non-target soil organisms?

- Methodology :

- Expose organisms like Folsomia candida (springtails) to sublethal concentrations (e.g., 0.006–0.035 mg a.i./kg soil) below environmental thresholds.

- Measure chronic effects on lipid profiles, growth, and reproduction using UPLC-MS for residue quantification. Validate findings with untargeted metabolomics to identify disrupted pathways .

- Key Finding : Chronic exposure reduces juvenile lobster survival, necessitating long-term ecotoxicological risk assessments .

Q. How should researchers address contradictory data regarding adjuvant effects on this compound’s activity across different insect strains?

- Methodology :

Combine lab bioassays (diet-overlay) with field leaf-spray trials.

Quantify this compound deposition on soybean leaves via chromatography. Note that adjuvants like Nimbus® increase mortality in Sus strains (LC₅₀ = 0.69 µg a.i./cm²) but fail against resistant strains (mortality <50% at 15,000 µg a.i./cm²) due to detoxification mechanisms .

Use likelihood ratio tests to confirm non-overlapping LC₅₀/LC₉₀ confidence intervals between treatments .

Q. What advanced analytical techniques are available for quantifying this compound residues in environmental samples?

- Methodology :

- Luminescent Sensors : Deploy Tb@UiO-66 for real-time detection in water samples (detection limit: 0.022 ng/mL) .

- Chromatography : Use UPLC-MS (e.g., Acquity system) with Xevo TQ Absolute mass spectrometry for high precision. Validate methods with recovery tests in soil and plant matrices .

- Data Example : Soybean leaves retain 3.4 mg/kg this compound in upper plant sections, but residue levels do not correlate with mortality in resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.